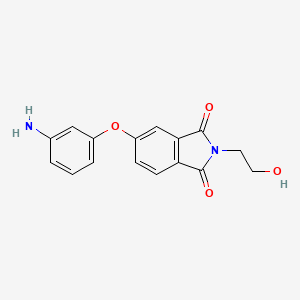

![molecular formula C17H17NO3 B5546132 ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

ethyl 4-[(phenylacetyl)amino]benzoate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 4-[(phenylacetyl)amino]benzoate and related compounds typically involves multi-step chemical reactions that include condensation, amidation, and esterification processes. For example, the synthesis of related compounds has been achieved through reactions involving acyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by techniques such as IR, Raman, NMR, and X-ray diffraction methods (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(phenylacetyl)amino]benzoate and its derivatives has been extensively studied using spectroscopic and theoretical methods. Studies involve computational methods such as Density Functional Theory (DFT) to predict geometric parameters and vibrational frequencies, which are validated against experimental data from X-ray diffraction and spectroscopic analyses. These studies provide insight into the compound's molecular geometry, electronic structure, and potential energy distributions (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Chemical Reactions and Properties

Ethyl 4-[(phenylacetyl)amino]benzoate undergoes various chemical reactions that highlight its reactivity and versatility. For instance, reactions involving cyclization, acylation, and hydrogenation have been explored to synthesize a wide range of products with potential applications in medicinal chemistry and material science. These studies reveal the compound's ability to participate in complex chemical transformations, leading to the synthesis of novel compounds with unique properties (P. Sunthankar, K. Berlin, E. C. Nelson, 1993).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of ethyl 4-[(phenylacetyl)amino]benzoate, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its application in synthesis and material development. Investigations into its reactivity patterns, functional group transformations, and interaction mechanisms with biological targets provide valuable information for the development of new pharmaceuticals and materials (Hua-Sin Chen, S. Kuo, C. Teng, F. Lee, Jih P. Wang, Yu-Chun Lee, C. Kuo, Ching-Che Huang, Chin‐Chung Wu, Li‐Jiau Huang, 2008).

Scientific Research Applications

Antiplatelent Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives, including ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate and ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, have been investigated for their selective anti-protease-activated receptor 4 (PAR4) activity. This research focuses on the synthesis and evaluation of these compounds, identifying key functional groups contributing to the anti-PAR4 activity, which is significant for developing new antiplatelet drug candidates (Chen et al., 2008).

Optical Nonlinear Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate, specifically Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), has revealed their potential in optical applications. These compounds demonstrate significant nonlinear refractive indices and optical limiting properties, making them candidates for use as optical limiters (Abdullmajed et al., 2021).

Isotope Labeling in Biochemistry

The synthesis of isotopically labeled L-Phenylalanine and L-Tyrosine, involving the use of ethyl benzoate as a precursor, has applications in biochemical research. This process allows for the introduction of various isotopic labels, like 13C, 15N, and deuterium, into these amino acids, providing valuable tools for biochemical and medicinal chemistry studies (Raap et al., 1999).

Anti-Inflammatory Drug Synthesis

The synthesis of novel compounds like 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate shows promise in the development of anti-inflammatory and analgesic drugs. These compounds have been evaluated for their potential in selective COX-2 inhibition, with some showing potent anti-inflammatory and analgesic activities compared to standard drugs like diclofenac (Chandak et al., 2012).

Peptide Synthesis

In the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, derived from ethyl benzoate, plays a crucial role. This process is part of developing potential proteinase inhibitors, highlighting the compound's significance in peptide synthesis and pharmaceutical research (Angelastro et al., 1992).

Supramolecular Chemistry

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds have been studied for their hydrogen-bonded supramolecular structures. These studies reveal insights into the formation of various dimensional structures like chains, sheets, and frameworks, contributing to the understanding of molecular interactions in supramolecular chemistry (Portilla et al., 2007).

Mechanism of Action

As a derivative of benzocaine, “ethyl 4-[(phenylacetyl)amino]benzoate” likely shares a similar mechanism of action. Benzocaine acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

properties

IUPAC Name |

ethyl 4-[(2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWKJGMYJPTWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(phenylacetyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)